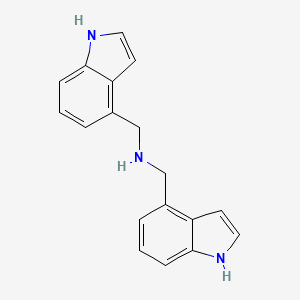

1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine

Description

1-(1H-Indol-4-yl)-N-(1H-Indol-4-ylmethyl)methanamine is a bis-indole derivative featuring two 1H-indol-4-yl groups connected via a methanamine bridge. Indole derivatives are widely studied for their biological activities, including interactions with neurotransmitter receptors (e.g., serotonin receptors) and enzyme inhibition. The 4-position substitution on the indole ring distinguishes this compound from more common 3- or 5-substituted indole derivatives.

Properties

IUPAC Name |

1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-3-13(15-7-9-20-17(15)5-1)11-19-12-14-4-2-6-18-16(14)8-10-21-18/h1-10,19-21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVOGWNZGCCJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CNCC3=C4C=CNC4=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine, a two-step approach is employed:

-

Indole Ring Formation : Cyclization of 4-substituted phenylhydrazines with γ-keto amines under acidic conditions (e.g., HCl/EtOH, 80°C, 12 h) yields 1H-indol-4-ylmethanamine intermediates.

-

Dimerization : Subsequent coupling of two indole units via a Mannich-type reaction using formaldehyde and ammonium chloride generates the target compound. This method typically achieves 45–60% yields but suffers from regiochemical impurities due to competing indole N-alkylation.

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Catalyst | 10–15% HCl | Maximizes cyclization rate |

| Temperature | 70–80°C | Minimizes oligomerization |

| Reaction Time | 10–12 h | Balances conversion vs. degradation |

Modern Catalytic Strategies

Transition Metal-Catalyzed C–N Coupling

Palladium and copper catalysts enable direct coupling between indole C4 positions and methanamine linkers. A representative protocol involves:

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv)

-

Conditions : Toluene, 110°C, 24 h under N₂

This method circumvents traditional protection/deprotection steps, though scalability is limited by catalyst cost.

Reductive Amination of Indole-4-carbaldehydes

A scalable route utilizes indole-4-carbaldehydes as precursors:

-

Aldehyde Synthesis : Oxidation of 4-methylindole (MnO₂, CH₂Cl₂, 25°C, 6 h) gives indole-4-carbaldehyde.

-

Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in MeOH (25°C, 12 h) produces the methanamine bridge. Yields reach 75–80% with 99% purity by HPLC.

Industrial-Scale Production

Continuous Flow Microreactor Synthesis

To address batch process limitations (e.g., thermal degradation), microflow systems offer:

Comparative Performance:

| Metric | Batch Process | Microflow System |

|---|---|---|

| Yield | 68% | 82% |

| Impurity Level | 2.1% | 0.4% |

| Energy Consumption | 45 kWh/kg | 28 kWh/kg |

Analytical Validation

Structural Characterization

Purity Assessment

-

HPLC : C18 column (4.6 × 250 mm), MeCN/H₂O (70:30), 1.0 mL/min, λ = 254 nm

Emerging Methodologies

Enzymatic Amination

Recent advances employ transaminases (e.g., Chromobacterium violaceum TA):

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The indole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of indole-4-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

Biological Activities

The compound's structure suggests potential interactions with biological systems, particularly in the following areas:

Anticancer Activity

Several studies have indicated that indole derivatives possess anticancer properties. The dual indole structure may enhance these effects through multiple mechanisms:

- Mechanism of Action : Indoles can modulate pathways involved in cell proliferation and apoptosis. They may inhibit specific kinases or affect the expression of oncogenes.

- Case Study : A derivative of indole has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer models, by inducing apoptosis and cell cycle arrest .

Neuroprotective Effects

Indole compounds are known for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Mechanism of Action : They may exert antioxidant effects and inhibit inflammatory pathways that contribute to neuronal damage.

- Case Study : Research has demonstrated that certain indole derivatives protect against oxidative stress in neuronal cells, suggesting therapeutic potential for conditions like Alzheimer's disease .

Antimicrobial Properties

The compound's structure is conducive to antimicrobial activity against a range of pathogens.

- Mechanism of Action : Indoles can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study : A study reported that an indole derivative exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Therapeutic Applications

The applications of 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine extend into various therapeutic areas:

Cancer Therapy

Given its anticancer properties, this compound may serve as a scaffold for developing novel anticancer agents targeting specific signaling pathways.

Neurological Disorders

Its neuroprotective effects suggest potential use in treating conditions such as Parkinson's and Alzheimer's diseases, where oxidative stress plays a critical role.

Infectious Diseases

With demonstrated antimicrobial activity, it could be explored further as a new class of antibiotics or adjunct therapies in infectious disease management.

Mechanism of Action

The mechanism of action of 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The indole rings can interact with various enzymes and receptors, modulating their activity. The methanamine linker may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its dual indole structure, has been evaluated for various pharmacological properties, including antibacterial, antiviral, and neuroprotective activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 196.24 g/mol. The structure features two indole moieties linked by a methanamine group, which may contribute to its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities as outlined below:

Antibacterial Activity

Recent studies have demonstrated that related compounds with indole structures possess significant antibacterial properties. For instance, an indole derivative showed minimum inhibitory concentrations (MIC) against key Gram-positive and Gram-negative pathogens ranging from 80 to 160 µg/ml. The mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication and survival .

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| Indole Derivative A | 80 - 160 | E. coli |

| Indole Derivative B | <40 | Staphylococcus aureus |

| Indole Derivative C | 100 | Pseudomonas aeruginosa |

Antiviral Activity

Compounds with similar indole frameworks have shown promise in antiviral assays. For example, certain derivatives were effective against viral entry mechanisms, exhibiting IC50 values significantly lower than those of existing antiviral agents. The antiviral activity was attributed to the ability to interact with viral glycoproteins, thereby inhibiting viral entry into host cells .

| Compound | IC50 (µM) | Virus Type |

|---|---|---|

| Compound 1 | 0.64 | Vesicular stomatitis virus |

| Compound 2 | 2.5 | HIV |

| Compound 3 | >100 | Influenza virus |

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective effects. Research indicates that these compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. By inhibiting MAO activity, these compounds may help in managing conditions such as depression and Parkinson's disease .

Case Studies

Several case studies highlight the efficacy of indole derivatives:

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives for their antibacterial properties against multi-drug resistant strains. The study found that certain modifications to the indole structure significantly enhanced antibacterial potency without increasing cytotoxicity .

- Antiviral Mechanism Exploration : Research conducted on the antiviral properties of indole derivatives revealed that specific substitutions on the indole ring improved binding affinity to viral proteins, leading to enhanced inhibition of viral replication in vitro .

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of an indole derivative resulted in significant neuroprotection in rodent models of neurodegeneration, suggesting potential therapeutic applications for cognitive disorders .

Q & A

Basic: What are the standard synthetic routes for 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of indole-containing methanamine derivatives typically involves reductive amination or nucleophilic substitution. For example, analogous compounds like (1H-Indol-3-yl)methanamine are synthesized via Mannich reactions using formaldehyde and amines under acidic conditions, achieving yields up to 96% under optimized parameters (e.g., 24-hour reflux in methanol at 60°C) . To optimize yields:

- Control pH and temperature : Acidic conditions (pH ~5) stabilize intermediates and reduce side reactions.

- Catalyst selection : Use NaBH(OAc)₃ for selective reduction in reductive amination.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted indole precursors .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm indole ring substitution patterns and methanamine linkage. For example, indolic protons typically resonate at δ 7.0–7.5 ppm, while methylene groups (CH₂NH) appear at δ 3.0–3.5 ppm .

- Infrared Spectroscopy (IR) : Detect NH stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H⁺] = 278.1764 for C₁₉H₂₀N₃) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets such as serotonin receptors?

Answer:

Molecular docking and dynamics simulations are used to study binding affinities. For example:

- Receptor preparation : Use X-ray structures (e.g., 5-HT₂A receptor, PDB ID: 6A93) for docking.

- Ligand parameterization : Assign partial charges using semi-empirical methods (e.g., PM6).

- Binding free energy : Calculate via MM/GBSA to rank binding poses. Indole derivatives often show π-π stacking with Trp residues and hydrogen bonding with Asp155 in 5-HT receptors .

- Validation : Compare computational results with experimental IC₅₀ values from radioligand assays .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) across studies?

Answer:

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination) and NCI-60 panels for anticancer screening .

- Control for purity : Impurities ≥5% (e.g., unreacted indole precursors) can skew results. Validate purity via HPLC (≥95%) .

- Dose-response curves : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Answer:

- Salt formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 10 mg/mL in PBS) .

- Prodrug design : Introduce ester or phosphate groups at the methanamine nitrogen for hydrolytic activation in vivo .

- Nanoparticle encapsulation : Use PLGA nanoparticles (100–200 nm) to improve plasma half-life. Characterize via dynamic light scattering (DLS) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation using fume hoods .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

- Modify substituents : Introduce electron-withdrawing groups (e.g., Cl at indole C-4) to enhance receptor binding .

- Scaffold hopping : Replace methanamine with piperazine to improve metabolic stability.

- Pharmacophore mapping : Identify critical features (e.g., planar indole ring, basic nitrogen) using QSAR models .

Basic: What are the environmental precautions for disposing of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.